butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine: is a chemical compound with the molecular formula C10H18ClF2N3 It is characterized by the presence of a butyl group attached to a pyrazole ring, which is further substituted with a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of a pyrazole derivative with a butylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine: Similar in structure but with a different substitution pattern on the pyrazole ring.
Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl})amine: Another isomer with a different substitution position.
Uniqueness
Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
1856047-41-0 |
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Molecular Formula |
C10H17F2N3 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H17F2N3/c1-2-3-4-13-5-9-6-14-15(7-9)8-10(11)12/h6-7,10,13H,2-5,8H2,1H3 |
InChI Key |
UJNLWGTZJIWGRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
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